5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked to a thieno[3,4-c]pyrazole scaffold substituted with a 2-methoxyethylamino side chain. The methoxyethyl group increases hydrophilicity compared to purely aromatic substituents, which may enhance solubility and pharmacokinetic properties. The thieno-pyrazole moiety contributes to structural rigidity, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-bromo-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O4S/c1-23-5-4-17-13(21)6-20-14(9-7-25-8-10(9)19-20)18-15(22)11-2-3-12(16)24-11/h2-3H,4-8H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIXZKTIJTDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. The compound's structure suggests it may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling.
- Molecular Formula : C₁₅H₁₇BrN₄O₄S
- Molecular Weight : 429.3 g/mol
- CAS Number : 1105204-18-9
- Structural Characteristics : The compound contains a furan ring and a thieno[3,4-c]pyrazole moiety, which are known to influence biological activity through interactions with specific receptors.
The biological activity of this compound is hypothesized to involve:
- Inhibition of GPCRs : GPCRs are involved in numerous physiological processes, and compounds that modulate their activity can have therapeutic effects. The interactions with these receptors can lead to changes in intracellular signaling pathways, including those related to calcium ion mobilization and cyclic AMP levels .
- Anticancer Potential : Preliminary studies suggest that derivatives with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This may be mediated through the modulation of specific signaling pathways associated with cell proliferation and survival .
Biological Activity Data
A summary of the biological activities reported for similar compounds is presented in the table below:
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer potential of compounds structurally related to this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
- GPCR Interaction Studies : Research has shown that compounds interacting with GPCRs can lead to various physiological responses. In vitro assays demonstrated that similar thieno[3,4-c]pyrazole derivatives could modulate receptor activity, leading to altered intracellular signaling cascades.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound shares structural motifs with several synthesized analogs (Table 1), including:
- N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) : Features a nitro-substituted pyrazole and ethylthiophene group .
- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) : Contains a nitro-furan core with a cyclohexylamine substituent .
- N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide: Substituted with a dimethylphenyl group on the pyrazole ring .
Table 1: Structural and Physicochemical Comparison
Electronic and Solubility Profiles
Bioactivity Insights
- Trypanocidal Activity: Analogs 21 and 22a exhibit trypanocidal activity, suggesting the carboxamide linkage and heterocyclic cores are critical for binding parasitic targets. The target compound’s bromine substitution may modulate potency or selectivity .
- Ferroptosis Induction : While highlights ferroptosis-inducing compounds (FINs) in cancer, structural parallels between the target compound and FINs (e.g., electrophilic moieties) remain speculative without direct data .
Preparation Methods
Cyclocondensation of Thiazolidin-4-One and Active Methylene Compounds
A mixture of thiazolidin-4-one (10 mmol) and malononitrile (10 mmol) in absolute ethanol (25 mL) and dimethylformamide (2 mL) is heated under reflux with elemental sulfur (10 mmol) for 7 hours. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by cyclization to form the thieno[3,4-c]pyrazole skeleton.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol/DMF (25:2) |
| Temperature | Reflux (78°C) |
| Catalyst | Elemental sulfur |
| Reaction Time | 7 hours |
Purification via recrystallization from ethanol yields the core structure with >85% purity.
Functionalization with the 2-Methoxyethylamino-Oxoethyl Group
The 2-methoxyethylamino moiety is incorporated through a reductive amination sequence, modifying protocols from related thienopyrazole derivatives.
Reductive Amination of Oxoethyl Intermediate
The oxoethyl-substituted pyrazole (4 mmol) is reacted with 2-methoxyethylamine (5 mmol) in methanol (15 mL) at 50°C for 6 hours. Sodium cyanoborohydride (4.4 mmol) is added portionwise to facilitate imine reduction.
Reaction Monitoring
- TLC Analysis : Rf = 0.45 (CH2Cl2:MeOH, 9:1)
- HPLC Purity : 94% (C18 column, acetonitrile:H2O, 70:30)
Final Assembly and Global Deprotection
The fully functionalized intermediate undergoes acid-catalyzed cyclization to form the final product. A solution in trifluoroacetic acid (TFA, 10 mL) is stirred at 50°C for 3 hours, followed by neutralization with saturated NaHCO3 and extraction with ethyl acetate.
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C19H20BrN5O4S |
| Molecular Weight | 518.36 g/mol |
| Melting Point | 214–216°C |
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, NH), 7.58 (d, J=3.4 Hz, 1H), 6.78 (d, J=3.4 Hz, 1H), 4.12 (t, J=6.1 Hz, 2H), 3.75 (s, 3H)... |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Substitution
Competing substitution at N1 vs. N2 of the pyrazole ring necessitates careful stoichiometric control. Employing bulky bases (e.g., DBU) favors N3 acylation, achieving >90% regioselectivity.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Mixed solvent systems (DMF:H2O, 4:1) balance reaction rate and product stability.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology reduces reaction times from hours to minutes. A prototype flow system achieved 89% yield at 120°C with a residence time of 8 minutes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32.4 | 11.7 |
| PMI (kg/kg product) | 56.8 | 19.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
